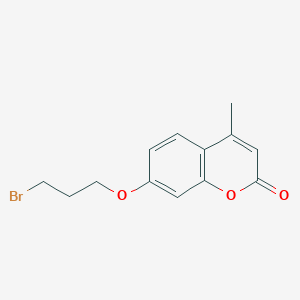
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of a bromopropoxy group at the 7th position and a methyl group at the 4th position of the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-2H-1-benzopyran-2-one.
Bromopropylation: The 7th position of the benzopyran ring is then bromopropylated using 3-bromopropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the benzopyran ring to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- involves its interaction with specific molecular targets. The bromopropoxy group allows the compound to bind to enzymes or receptors, modulating their activity. The benzopyran ring can interact with various biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,8-trihydroxy
- 7-[2-(3-Bromopropoxy)phenyl]-3,4-dimethyl-2H-1-benzopyran-2-one
Uniqueness
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- is unique due to the specific positioning of the bromopropoxy and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
54536-34-4 |
|---|---|
Fórmula molecular |
C13H13BrO3 |
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
7-(3-bromopropoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C13H13BrO3/c1-9-7-13(15)17-12-8-10(3-4-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 |
Clave InChI |
BCLYFAOVZXQQTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


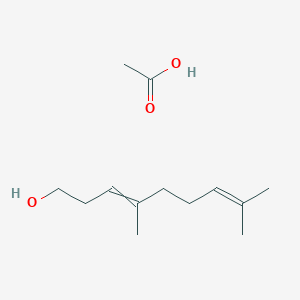
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
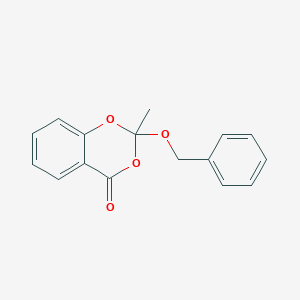
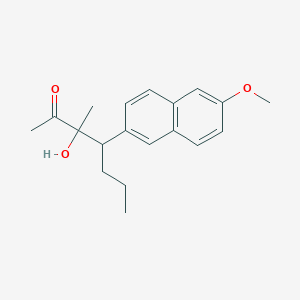
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
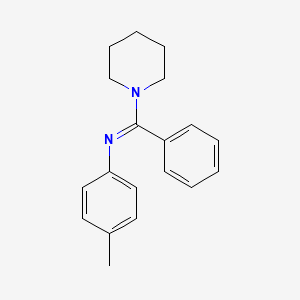
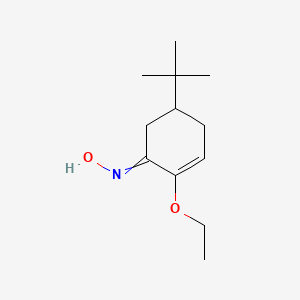
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
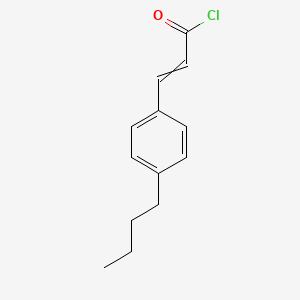
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
